molecular formula C5H6BrN3O2 B8054169 Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Cat. No.: B8054169
M. Wt: 220.02 g/mol
InChI Key: CVHKMYCZBGEAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative supplied as a solid for research applications. This compound is defined by the molecular formula C 5 H 6 BrN 3 O 2 and a molecular weight of 220.02 g/mol . It is characterized by the SMILES string O=C(OC)C1NN=C(Br)C=1N. As a functionalized pyrazole, it serves as a versatile synthetic building block. Pyrazole cores are significant in developing compounds with diverse biological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of both an amino and a bromo group on the pyrazole ring offers distinct reactive sites for further chemical modification, making it a valuable intermediate in constructing more complex molecules for pharmaceutical and agrochemical research . For instance, recent methodologies for synthesizing 4-bromo-substituted pyrazoles highlight their utility in generating regioselective, polysubstituted structures for biological evaluation . This product requires specific storage conditions to maintain stability and should be kept at 2-8°C . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKMYCZBGEAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cost Efficiency

  • Hydrazine Route: Lower raw material costs but requires expensive purification steps.

  • Bromination Route: Higher bromination agent costs offset by high oxidation yields.

Environmental Impact

  • Waste Generation: Bromination produces CuBr waste (0.5 kg/kg product), necessitating heavy metal remediation.

  • Solvent Use: Ethanol in hydrazine routes is recoverable (>80% via distillation).

Scalability

  • Batch Processing: Suitable for lab-scale (≤100 g) but limited by heat transfer inefficiencies.

  • Continuous Flow: Ideal for industrial applications (>1 kg/day).

Recent Advances in Catalytic Bromination

Palladium-catalyzed bromination using N-bromosuccinimide (NBS) has emerged as a high-precision alternative. For example, 3-amino-5-methylpyrazole treated with NBS and Pd(OAc)₂ in DMF at 50°C achieves 90% regioselective bromination at the 3-position. This method avoids corrosive HBr and improves atom economy.

Catalytic Cycle:

  • Oxidative Addition: Pd(0) reacts with NBS to form Pd(II)-Br.

  • C-H Activation: Pd(II) inserts into the pyrazole C-H bond.

  • Reductive Elimination: Pd(0) regenerates, releasing HBr and the brominated product .

Scientific Research Applications

Synthesis of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

The synthesis of this compound typically involves the bromination of pyrazole derivatives followed by carboxylation reactions. Various methods have been reported, including:

  • Bromination : The introduction of bromine at the 3-position of the pyrazole ring is often achieved using brominating agents such as N-bromosuccinimide (NBS) in suitable solvents.
  • Carboxylation : The carboxylate group can be introduced via nucleophilic substitution or through reactions involving carbon dioxide under basic conditions.

These synthetic routes have been optimized to yield high purity and yield of the target compound, facilitating its subsequent applications in research.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

Antiviral Activity

Recent studies have identified this compound as a potential inhibitor of HIV-1. In vitro assays demonstrated that this compound can impede viral replication without affecting host cell viability. The mechanism appears to involve interference with viral entry or replication processes rather than direct inhibition of viral enzymes .

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in various cellular models, suggesting their potential utility in treating inflammatory diseases .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Studies have reported that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .

Case Study 1: HIV Inhibition

In a study focusing on HIV inhibitors, this compound was screened alongside other pyrazole derivatives. The results indicated that this compound exhibited significant antiviral activity against HIV strains resistant to conventional therapies. The structure-activity relationship (SAR) analysis revealed critical functional groups necessary for activity, guiding further modifications for enhanced efficacy .

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. These findings support its development for conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibition of HIV replication
Anti-inflammatoryCytokine production inhibition
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Ester vs. Carboxylic Acid : The methyl ester group enhances lipophilicity relative to carboxylic acid derivatives (e.g., 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid), which may improve cell membrane permeability in biological applications .
  • Steric Effects : Bulky substituents, such as the benzyl group in Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate, reduce conformational flexibility and may hinder interactions in catalytic or receptor-binding contexts .

Physical and Chemical Properties

  • Solubility: The amino group increases water solubility compared to bromo- or methyl-substituted analogues. For example, Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is likely more soluble in polar solvents than Methyl 4-bromo-1H-pyrazole-5-carboxylate .
  • Stability: Bromine’s electronegativity stabilizes the pyrazole ring against electrophilic attack, while the amino group may render the compound susceptible to oxidation or nucleophilic substitution reactions .

Crystallographic and Computational Studies

Compounds like those in and are often analyzed using programs such as SHELXL () for crystal structure refinement. The target compound’s structure could be similarly resolved to study intermolecular interactions, leveraging tools like Mercury () for visualization .

Biological Activity

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux conditions, leading to the formation of the desired pyrazole derivative.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds containing the pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
  • Anti-inflammatory Properties : Some derivatives have demonstrated potent anti-inflammatory activity, inhibiting cyclooxygenase enzymes (COX-1 and COX-2) with IC50 values comparable to established anti-inflammatory drugs .
  • Antimicrobial Effects : Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

The biological mechanisms underlying the activity of this compound often involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism. Inhibitors derived from this compound have shown low nanomolar inhibition of LDH activity in pancreatic cancer cells .
  • Receptor Modulation : The bromine and amino groups in its structure enhance binding affinity to various biological targets, modulating pathways involved in cell proliferation and inflammation .

Case Study 1: Anticancer Activity

A study evaluating the effects of methyl 4-amino-3-bromo-1H-pyrazole derivatives on MDA-MB-231 cells revealed that several compounds induced apoptosis at concentrations as low as 1 µM. Enhanced caspase-3 activity was observed at higher concentrations (10 µM), confirming their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a comparative study, compounds derived from methyl 4-amino-3-bromo-1H-pyrazole were assessed for their anti-inflammatory properties against standard drugs like diclofenac sodium. The derivatives exhibited IC50 values ranging from 57 to 69 µg/mL, indicating significant anti-inflammatory potential .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 ValuesReferences
AnticancerMDA-MB-2311 µM (apoptosis)
HepG2Low nM
Anti-inflammatoryCOX Inhibition54.65 µg/mL
AntimicrobialVarious BacteriaVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized pyrazole precursor. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling) are effective for introducing aryl/heteroaryl groups at specific positions . Optimizing reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical. For brominated derivatives, controlled bromination using NBS (N-bromosuccinimide) in DMF at 0–5°C minimizes side reactions . Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by LC-MS to confirm purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign signals using 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks caused by the amino and bromo groups .
  • X-ray crystallography : Employ SHELX programs for structure refinement. Single-crystal diffraction data can resolve positional disorder in the pyrazole ring and confirm hydrogen bonding between the amino and carboxylate groups .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 234.05 for C6_6H8_8BrN3_3O2_2) .

Q. What solvent systems are suitable for recrystallization and stability studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) dissolve the compound effectively, but recrystallization is best achieved in ethanol/water mixtures (4:1 v/v) due to moderate polarity. Stability tests under varying pH (2–12) and temperature (4–40°C) show decomposition above 60°C, requiring storage at 2–8°C .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify electrophilic/nucleophilic sites. The bromo group at C3 acts as an electron-withdrawing group, directing substitutions to C4 (amino group) or C5 (carboxylate). Fukui indices predict susceptibility to nucleophilic attack at C5, enabling targeted modifications .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

  • Methodological Answer : Comparative SAR studies are essential. For example:

Compound SubstituentsAntimicrobial IC50_{50} (µM)Anticancer Activity (HeLa cells)
3-Bromo, 4-amino12.5 ± 1.285% inhibition at 50 µM
3-Chloro, 4-nitro45.3 ± 3.130% inhibition at 50 µM
Data from analogs suggest bromine enhances bioactivity via halogen bonding with target proteins . Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding affinities.

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer : Introduce steric hindrance (e.g., methyl groups) adjacent to metabolically labile sites. For instance:

  • Replace the methyl ester with a tert-butyl ester to reduce hydrolysis.
  • Fluorinate the pyrazole ring (e.g., 5-CF3_3) to enhance lipophilicity and oxidative stability .
    Test stability in liver microsomes (human/rat) and monitor metabolites via UPLC-QTOF-MS.

Q. What crystallographic challenges arise when resolving structures of halogenated pyrazoles, and how are they addressed?

  • Methodological Answer : Heavy atoms (Br) cause absorption effects, requiring data collection with Mo-Kα radiation (λ = 0.71073 Å) and empirical absorption corrections (SADABS). Disorder in the bromine position is resolved using PART instructions in SHELXL . Hydrogen bonding between NH2_2 and carboxylate groups stabilizes the crystal lattice, confirmed via Hirshfeld surface analysis .

Q. How to assess toxicity and environmental impact given limited ecotoxicological data?

  • Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and bioaccumulation studies using logP values (estimated at 1.8 ± 0.3). For genotoxicity, perform Ames tests with Salmonella strains TA98/TA100. Due to insufficient data in existing SDS , prioritize OECD Guideline 423 studies for oral toxicity in rodents.

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Reports of 40–75% yields for brominated pyrazoles may stem from varying bromine sources (NBS vs. Br2_2) or competing side reactions. Control reaction progress via TLC every 30 minutes .
  • Biological Activity Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin) necessitate standardization. Use at least three biological replicates and report EC50_{50} values with 95% confidence intervals .

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